N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-benzofuran-3-yl]-3-nitrobenzamide
Overview
Description
The compound appears to contain a 2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl moiety . Compounds with a 2,3-dihydro-1,4-benzodioxin moiety are known to exhibit various biological activities, including anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopy techniques such as IR, 1H NMR, 13C NMR, and EI-MS .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the solubility, melting point, and crystallinity can be determined experimentally.Scientific Research Applications
Enantioselective Synthesis
The compound can be used in the enantioselective synthesis of 2-substituted 1,4-benzodioxanes . This process involves the use of an efficient nitro-Grela catalyst and a versatile catalyst system for asymmetric hydrogenation reactions .
Nonlinear Optical (NLO) Material
The compound has been identified as a potential nonlinear optical (NLO) material . It exhibits significant two-photon absorption, nonlinear refraction, and optical limiting under the continuous wave (CW) regime . This makes it suitable for frequency generator, optical limiters, and optical switching applications .
Optoelectronic Applications
The compound has been synthesized and studied for its potential in optoelectronic applications . Its optical transparency at the cut-off wavelength of 355 nm and thermal behavior make it a promising candidate for such applications .
Anticancer Agents
2,3-Dihydrobenzoxathiine derivatives, a class of compounds that the subject compound belongs to, have been used as anticancer agents .
Artificial Sweeteners
These derivatives have also been used as artificial sweeteners .
Antioxidants
They have been used as antioxidants, which help protect cells from damage .
Serotonin (5-HT 2C) Inhibitors
These compounds have been used as serotonin (5-HT 2C) inhibitors , which can help regulate mood, appetite, and sleep.
Antimycotic Agents
Finally, these derivatives have been used as antimycotic agents , which are used to treat fungal infections.
Future Directions
Mechanism of Action
Mode of Action
The mode of action of VU0605978-1 is currently unknown . This refers to how the compound interacts with its targets and the resulting changes that occur. Understanding the mode of action can provide insights into the compound’s therapeutic potential and possible side effects.
Action Environment
The influence of environmental factors on VU0605978-1’s action, efficacy, and stability is currently unknown . Environmental factors can include pH, temperature, and the presence of other molecules, and can significantly impact the effectiveness of a compound.
properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O7/c27-22(14-8-9-19-20(13-14)32-11-10-31-19)23-21(17-6-1-2-7-18(17)33-23)25-24(28)15-4-3-5-16(12-15)26(29)30/h1-9,12-13H,10-11H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDZWYZHZLOCBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-benzofuran-3-yl]-3-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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